molecular formula C21H22N2O3 B2386304 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428371-58-7

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Cat. No. B2386304
CAS RN: 1428371-58-7
M. Wt: 350.418
InChI Key: DFOSAMKUTRRKNU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

Oxidative Esterification Using Urea Derivatives :

  • Urea derivatives have been utilized in solvent- and metal-free oxidative esterification reactions. A study by Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of urea-2,2-dihydroperoxypropane for transforming various aromatic aldehydes into their corresponding benzoate derivatives under mild conditions, showcasing the utility of urea derivatives in organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).

Bromophenol Derivatives from Marine Algae :

  • Research into bromophenol derivatives from marine sources has identified compounds with significant radical-scavenging activity. Li et al. (2008) isolated urceolatin, a bromophenol with a unique structure and potent antioxidant properties from Polysiphonia urceolata (Li et al., 2008).

Hindered Ureas as Reactive Intermediates :

  • Hutchby et al. (2009) explored hindered ureas as masked isocyanates, showing their reactivity with various nucleophiles under neutral conditions. This study highlights the potential of trisubstituted ureas in synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).

Furan-Based Hydroxamic Acids as Enzyme Inhibitors :

  • Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids as potent inhibitors of 5-lipoxygenase, demonstrating the therapeutic potential of furan derivatives in drug discovery (Ohemeng et al., 1994).

Synthetic Approaches to Furan Derivatives :

  • Nemoto et al. (2004) reported on the chiral resolution and determination of absolute configuration of 2-alkanols using a cyclopenta[b]furan derivative, indicating the relevance of furan compounds in stereochemical analysis (Nemoto et al., 2004).

properties

IUPAC Name

1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSAMKUTRRKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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